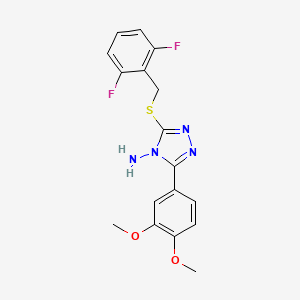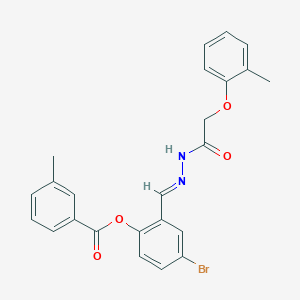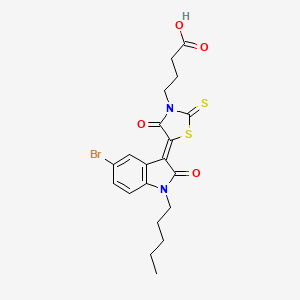
Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with the molecular formula C18H17N3O5 It is known for its unique structure, which includes a methoxyaniline group, an oxoacetyl group, and a carbohydrazonoyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate typically involves multiple steps:
Formation of the Methoxyaniline Intermediate: The starting material, 3-methoxyaniline, is reacted with an appropriate acylating agent to form the oxoacetyl derivative.
Hydrazone Formation: The oxoacetyl derivative is then treated with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Esterification: The final step involves the esterification of the carbohydrazonoyl intermediate with methyl 4-benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyaniline group can be oxidized to form quinone derivatives.
Reduction: The oxoacetyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the functional group introduced.
Aplicaciones Científicas De Investigación
Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((3-ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
Uniqueness
Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the aniline ring differentiates it from other similar compounds, potentially leading to different reactivity and biological activity.
Propiedades
Número CAS |
357267-54-0 |
|---|---|
Fórmula molecular |
C18H17N3O5 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N3O5/c1-25-15-5-3-4-14(10-15)20-16(22)17(23)21-19-11-12-6-8-13(9-7-12)18(24)26-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+ |
Clave InChI |
HXUVTWWNEHQEGZ-YBFXNURJSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12024931.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12024935.png)





![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12024962.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024964.png)
![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)
![3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)

